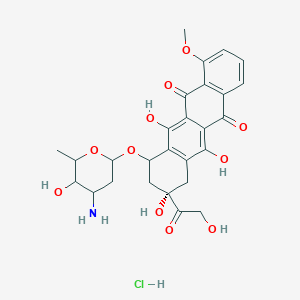
Flumethasone 21-pivalate; Flumethasone pivalate; Locacorten; Locorten; Lorinden; Losalen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties . This compound is primarily used in topical formulations to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Vorbereitungsmethoden
Flumethasone 21-pivalate is synthesized through a series of chemical reactions involving the esterification of flumethasone with pivalic acid. The synthetic route typically involves the following steps:
Starting Material: Flumethasone, a difluorinated corticosteroid.
Esterification: Flumethasone is reacted with pivalic acid (2,2-dimethylpropanoic acid) in the presence of a suitable catalyst to form Flumethasone 21-pivalate.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Industrial production methods involve similar steps but are optimized for large-scale production. The process includes stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Flumethasone 21-pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Flumethasone 21-pivalate has a wide range of scientific research applications:
Wirkmechanismus
Flumethasone 21-pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Flumethasone 21-pivalate is unique due to its difluorinated structure, which enhances its potency and reduces its systemic absorption compared to other corticosteroids. Similar compounds include:
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different chemical structure.
Dexamethasone: Known for its high potency and systemic effects, often used in systemic treatments.
Hydrocortisone: A less potent corticosteroid commonly used for mild inflammatory conditions.
Flumethasone 21-pivalate stands out due to its specific esterification with pivalic acid, which enhances its local anti-inflammatory action while minimizing systemic side effects .
Eigenschaften
Molekularformel |
C27H36F2O6 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
[2-[(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14?,16?,17?,19?,20?,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
JWRMHDSINXPDHB-MSZPUBSGSA-N |
Isomerische SMILES |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)



![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)



![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)

![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
